6-Chloro-2,3-dimethyl-7-nitroquinoxaline
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Overview
Description
6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, known for its diverse applications in pharmaceuticals and industrial chemistry. The compound’s structure includes a chloro group, two methyl groups, and a nitro group attached to a quinoxaline core, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline typically involves the nitration of 6-chloro-2,3-dimethylquinoxaline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-7-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinoxalines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-2,3-dimethyl-7-nitroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form reactive intermediates makes it a valuable tool in studying cellular pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-nitroquinoxaline
- 2,3-Dimethyl-6-nitroquinoxaline
- 6-Bromo-2,3-dimethyl-7-nitroquinoxaline
Uniqueness
6-Chloro-2,3-dimethyl-7-nitroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
7502-18-3 |
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Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-chloro-2,3-dimethyl-7-nitroquinoxaline |
InChI |
InChI=1S/C10H8ClN3O2/c1-5-6(2)13-9-4-10(14(15)16)7(11)3-8(9)12-5/h3-4H,1-2H3 |
InChI Key |
IJROGYJSZQKUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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